2,5-Dimethylbenzotrifluoride
Overview
Description
2,5-Dimethylbenzotrifluoride is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be the organoboron reagents used in this process .
Mode of Action
In the context of the SM cross-coupling reaction, 1,4-Dimethyl-2-(trifluoromethyl)benzene may interact with its targets through a process of transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in the sm cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . The downstream effects of this would be the creation of new organic compounds.
Result of Action
Given its use in the sm cross-coupling reaction, it can be inferred that it contributes to the formation of new carbon-carbon bonds , leading to the synthesis of new organic compounds.
Preparation Methods
The synthesis of 2,5-Dimethylbenzotrifluoride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. This method typically requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. Another method involves the trifluoromethylation of aromatic compounds using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial production methods often involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These methods are optimized for large-scale production to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2,5-Dimethylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated benzene compounds .
Scientific Research Applications
2,5-Dimethylbenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, including the design of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, as well as in the development of advanced materials with specific properties
Comparison with Similar Compounds
2,5-Dimethylbenzotrifluoride can be compared with other similar compounds, such as:
1,4-Dimethylbenzene (p-Xylene): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which significantly alter its chemical behavior and applications.
1,4-Dimethyl-2-(chloromethyl)benzene:
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from its analogs and valuable in various applications .
Properties
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-70-3 | |
Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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